molecular formula C24H18O4 B14624395 Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- CAS No. 56182-92-4

Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis-

Cat. No.: B14624395
CAS No.: 56182-92-4
M. Wt: 370.4 g/mol
InChI Key: SQENCHQQVKNBAX-RPWUZVMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 4 and 5 positions, which are further acetylated. The cis- configuration indicates that the hydroxyl groups are on the same side of the molecule. Benzo(a)pyrene and its derivatives are known for their presence in various environmental pollutants and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- typically involves the following steps:

    Starting Material: Benzo(a)pyrene is used as the starting material.

    Dihydroxylation: The benzo(a)pyrene undergoes dihydroxylation to introduce hydroxyl groups at the 4 and 5 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

    Acetylation: The resulting diol is then acetylated using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to form the diacetate derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized nature and potential toxicity. the general principles of organic synthesis, such as batch processing and the use of appropriate protective equipment, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diacetate back to the diol or further reduce the aromatic rings.

    Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized polycyclic aromatic hydrocarbons.

    Reduction: Reduced forms of benzo(a)pyrene or the diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and transformation of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Studied for its potential role in carcinogenesis and its effects on cellular processes.

    Industry: Used in environmental studies to understand the fate and behavior of polycyclic aromatic hydrocarbons in the environment.

Mechanism of Action

The mechanism of action of benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound interacts with molecular targets such as the aryl hydrocarbon receptor (AhR), which regulates the expression of enzymes involved in its metabolism.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

    Benzo(a)pyrene-7,8-diol, 9,10-epoxide: Another metabolite with significant biological activity.

    Dibenzopyrenes: Structurally related compounds with similar properties.

Uniqueness

Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- is unique due to its specific dihydrodiol and diacetate functional groups, which influence its reactivity and biological interactions. Its cis- configuration also distinguishes it from other isomers and derivatives.

Properties

CAS No.

56182-92-4

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

[(4R,5S)-5-acetyloxy-4,5-dihydrobenzo[a]pyren-4-yl] acetate

InChI

InChI=1S/C24H18O4/c1-13(25)27-23-19-9-5-7-15-10-11-18-17-8-4-3-6-16(17)12-20(22(18)21(15)19)24(23)28-14(2)26/h3-12,23-24H,1-2H3/t23-,24+/m1/s1

InChI Key

SQENCHQQVKNBAX-RPWUZVMVSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.